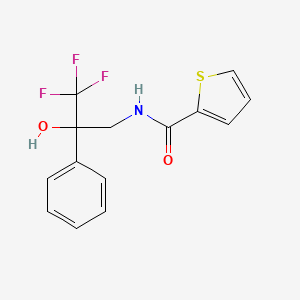

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c15-14(16,17)13(20,10-5-2-1-3-6-10)9-18-12(19)11-7-4-8-21-11/h1-8,20H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSFSGCGJLRMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 315.31 g/mol. The compound features a thiophene ring, a carboxamide functional group, and a trifluoromethyl group which enhances its lipophilicity and metabolic stability. The presence of these functional groups is crucial for its biological interactions and pharmacological properties.

Research indicates that compounds similar to this compound can activate ATP-sensitive potassium channels (KATP), which are integral in regulating various physiological processes. These channels are particularly important in the treatment of conditions like urge urinary incontinence, where their activation can lead to muscle relaxation in the bladder.

Pharmacological Applications

Study 1: KATP Channel Activation

In vivo studies using rat models demonstrated that this compound significantly reduced bladder contractions. The (S)-(-) enantiomer showed enhanced selectivity for KATP channels compared to other derivatives.

| Compound | Effect on Bladder Contractions | Selectivity for KATP Channels |

|---|---|---|

| This compound | Significant reduction | High |

| Other tested derivatives | Variable | Lower |

Study 2: Safety and Toxicology

A comprehensive safety assessment was conducted to evaluate the environmental fate and potential toxicological effects of the compound. Results indicated that while it exhibits low acute toxicity in standard assays, further long-term studies are necessary to fully understand its environmental impact and safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bioactive carboxamides and fluorinated derivatives. Below is a comparative analysis based on substituents, bioactivity, and molecular properties:

Key Observations:

Antioxidant Potential: The Co(II) complex in demonstrates that thiophene-2-carboxamide derivatives can exhibit potent antioxidant activity. The target compound’s trifluoromethyl group may further modulate redox properties, though experimental validation is required.

Kinase Inhibition: Compound 7h highlights the role of thiophene-2-carboxamide in EGFR binding.

Fluorination Effects : Fluorinated analogs like 781618-59-5 and the target compound share improved metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity.

Structural Diversity : Unlike 3-chloro-N-phenyl-phthalimide , which is tailored for polymer synthesis, the target compound’s functional groups suggest a biological focus.

Hypothesized Advantages of the Target Compound:

- Enhanced Binding Affinity : The hydroxy-phenylpropyl chain may facilitate π-π stacking or hydrogen bonding in protein targets, surpassing the activity of simpler thiophene carboxamides.

- Optimized Pharmacokinetics: The trifluoromethyl group likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs.

Q & A

Q. What are the optimal synthetic routes for N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with a trifluoromethylated phenylpropylamine precursor. Key steps include:

- Acylation : Use of coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) under inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product .

- Optimization : Adjusting temperature (0–25°C for acylation), solvent polarity, and stoichiometry to minimize by-products (e.g., hydrolysis of the trifluoromethyl group) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Thiophene protons at δ 6.8–7.5 ppm (multiplet for C2/C3/C4 positions) .

- Trifluoromethyl (CF₃) group resonance at δ 120–125 ppm in ¹³C NMR .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹), hydroxyl (-OH, ~3400 cm⁻¹), and C-F bonds (~1100–1250 cm⁻¹) .

- Contradictions : Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., CYP450 assays) to identify rapid degradation pathways .

- Solubility-Permeability Trade-offs : Use partition coefficient (logP) and polar surface area (PSA) calculations to optimize formulation (e.g., PEGylation or pro-drug approaches) .

- Target Engagement : Validate target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm mechanism-of-action consistency .

Q. How does the stereochemistry of the 2-hydroxy-2-phenylpropyl moiety influence its interaction with biological targets?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test each for activity .

- Docking Studies : Perform molecular docking (AutoDock Vina) to compare binding affinities of (R)- and (S)-enantiomers with target proteins (e.g., kinases or GPCRs) .

- Crystallography : Co-crystallize active enantiomers with targets (e.g., X-ray diffraction at 1.8 Å resolution) to map hydrogen-bonding networks .

Q. What intermolecular forces govern the crystal packing of this compound, and how do they affect its stability?

- Methodological Answer :

- X-ray Analysis : Centrosymmetric dimers linked via C–H⋯O (2.8–3.2 Å) and C–H⋯S (3.3 Å) hydrogen bonds dominate packing .

- Hirshfeld Surface Analysis : Quantify contributions of van der Waals (≥60%) and polar interactions (≤25%) to lattice energy .

- Stability Implications : Hygroscopicity due to hydroxyl groups requires storage under anhydrous conditions .

Q. How can computational models predict the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETLab to estimate:

- Absorption : High GI permeability (AlogP >3) but limited solubility (ESOL: -3.5 to -4.0) .

- Metabolism : CYP3A4-mediated oxidation of the thiophene ring (MetaSite software) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess membrane permeation and protein binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.